molecular formula C4H10OS B1630471 3-Mercapto-2-butanol CAS No. 54812-86-1

3-Mercapto-2-butanol

Cat. No. B1630471
CAS RN: 54812-86-1
M. Wt: 106.19 g/mol
InChI Key: MJQWABQELVFQJL-UHFFFAOYSA-N
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Description

3-Mercapto-2-butanol is a secondary alcohol . It is a colorless liquid used as a food flavor . It has the molecular formula C4H10OS and an average mass of 106.187 Da .


Synthesis Analysis

The synthesis of 3-Mercapto-2-butanol is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular structure of 3-Mercapto-2-butanol consists of a butanol molecule where a hydrogen atom on the second carbon atom is replaced by a mercapto group (SH) .


Physical And Chemical Properties Analysis

3-Mercapto-2-butanol is a colorless liquid with a molecular weight of 106.19 . It has a refractive index of 1.4779 and a density of 0.999 g/mL at 25 °C .

Scientific Research Applications

Brewing Process and Flavor Compounds

  • Precursors in Beer Brewing : 3-Mercapto-2-butanol, specifically 2-mercapto-3-methyl-1-butanol (2M3MB), plays a role in beer flavor, imparting an onion-like off-flavor. Research into the precursors and formation mechanisms of 2M3MB during the brewing process has been conducted to understand its impact on beer quality. One study identified the precursor as 2,3-epoxy-3-methylbutanal, formed by oxidation of hop compounds and further transformed into 2M3MB during fermentation (Noba et al., 2018). Another study pinpointed specific yeast enzymes involved in this conversion process (Noba et al., 2020).

Food Technology and Preservation

  • Anti-Browning Agent : 3-Mercapto-2-butanol has been identified as an effective anti-browning agent in fresh-cut potatoes, preventing browning for up to 5 days. It functions by inhibiting the activity of polyphenol oxidase, a key enzyme in the browning process. This discovery offers a novel and safe method to address food browning issues (Xueyin et al., 2020).

Chemical Synthesis and Interaction

  • Involvement in Drug-Metalloprotein Interactions : 3-Mercapto-2-butanol has been studied for its interaction with metalloproteins, specifically in the context of zinc-binding groups. These insights are valuable for understanding drug-metalloprotein interactions and aiding in the design of new pharmaceuticals (Puerta & Cohen, 2002).

Nanotechnology and Material Science

  • Size-Dependent Behavior in Nanocrystals : Research has shown that 3-mercapto-1-propanol ligands, related to 3-Mercapto-2-butanol, exhibit size-dependent binding energy when attached to semiconductor nanocrystals. This understanding is crucial for the development of nanotechnology applications, such as in quantum dots (Schrier & Wang, 2006).

Safety And Hazards

3-Mercapto-2-butanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

3-sulfanylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQWABQELVFQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865891
Record name 3-Sulfanylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and fat
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.017
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-2-butanol

CAS RN

54812-86-1, 37887-04-0
Record name 3-Mercapto-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54812-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 3-mercapto-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-3-mercaptobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Mercapto-2-butanol (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Mercapto-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
X Ru, N Tao, Y Feng, Q Li, Q Wang - Postharvest Biology and Technology, 2020 - Elsevier
… 3-mercapto-2-butanol treatment group than in the control group. We speculated that 3-mercapto-2-butanol … anti-browning agent candidate (3-mercapto-2-butanol) to efficiently solve the …
Number of citations: 37 www.sciencedirect.com
LE Iglesias, A Baldessari, EG Gros - Bioorganic & Medicinal Chemistry …, 1996 - Elsevier
… Similar treatment on l-mercapto-2-propanol and 3-mercapto-2-butanol did not yield the … 3-Mercapto-2-butanol, a position isomer of 4-mercapto-l-butanol in which both functional …
Number of citations: 14 www.sciencedirect.com
DT Puerta, SM Cohen - Inorganic chemistry, 2002 - ACS Publications
… The 3-mercapto-2-butanol used to prepare the complex was a combination of the R,R, S,S, R,S, and S,R isomers, and the crystals grown are a mixture of the complexes formed with …
Number of citations: 104 pubs.acs.org
YB Lee, YM Goo, JK Lee - Archives of Pharmacal Research, 1988 - Springer
… AbstractD2-Mercaptoethanol, thioglycolic acid, glutathione, 3-mercapto-l,2-propanediol and 3-mercapto-2-butanol showed catalytic activities on the hydrolysis of a-amino…
Number of citations: 5 link.springer.com
K Allmer, AE Feiring - Macromolecules, 1991 - ACS Publications
… Figure 2 shows the change in the aqueous contact angle that occurs on irradiation of the disodium salt of 3-mercapto-2-butanol in the presence or absence of the sensitizers. …
Number of citations: 57 pubs.acs.org
SF Vaughn, MA Berhow, JK Winkler-Moser… - Industrial Crops and …, 2011 - Elsevier
… similar thiol compound, 3-mercapto-2-butanol (Sigma–Aldrich). … of a solution of 1 mg/ml 3-mercapto-2-butanol in ddH 2 O was … Headspace concentrations of 3-mercapto-2-butanol were …
Number of citations: 34 www.sciencedirect.com
ES Shibu, MAH Muhammed, T Tsukuda… - The Journal of …, 2008 - ACS Publications
… In the first case (type 1), we used an entirely different water soluble thiol, namely, 3-mercapto-2-butanol (MB) for the exchange with −SG. In the second case (type 2), we used …
Number of citations: 345 pubs.acs.org
P Domenico, RJ Salo, SG Novick… - Antimicrobial agents …, 1997 - Am Soc Microbiol
The antibacterial properties of bismuth are greatly enhanced when bismuth is combined with certain lipophilic thiol compounds. Antibacterial activity was enhanced from 25- to 300-fold …
Number of citations: 140 journals.asm.org
SC Lu, J Kuhlenkamp, JL Ge, WM Sun… - Molecular …, 1994 - Citeseer
… Uncharged or positively charged monothiols(2 mM), such as dimercaprol, monothioglycerol, 2-mercaptoethanol, 3-mercapto-2-butanol, 1-mercapto-2-propanol, and cysteamine, also …
Number of citations: 42 citeseerx.ist.psu.edu
T Hongyu, S Baoguo, X Liyuan - CHEMICAL REAGENTS, 1999
Number of citations: 0

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